alpha-Fenchol

Descripción general

Descripción

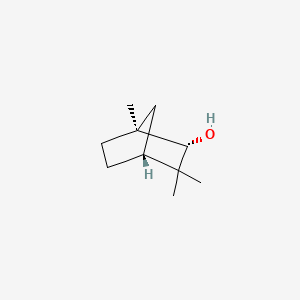

Alpha-Fenchol, also known as 1,3,3-trimethyl-2-norbornanol, is a monoterpenoid and an isomer of borneol. It is a colorless or white solid that occurs widely in nature. The naturally occurring enantiomer (1R)-endo-(+)-alpha-Fenchol is extensively used in perfumery due to its pleasant aroma. This compound is also found in basil and contributes to its characteristic scent .

Métodos De Preparación

Alpha-Fenchol can be synthesized through various methods. One common synthetic route involves using fenchone as the starting material. The process includes a Grignard reaction with ethyl magnesium bromide or a reduction using alcohol-sodium . Another method involves the catalytic isomerization and hydrolysis of alpha-pinene and beta-pinene using turpentine oil as the raw material and CHKC-4 as the catalyst. This method yields this compound with a purity of 99% .

Análisis De Reacciones Químicas

Alpha-Fenchol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound yields fenchone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Fragrance and Flavor Industry

Key Applications:

- Perfumes and Fragrances: Alpha-fenchol is widely used in the fragrance industry due to its pleasant odor profile, which resembles that of pine and other coniferous trees. It serves as a key ingredient in many perfumes, enhancing their aromatic complexity.

- Flavoring Agent: Its flavoring properties make it suitable for use in food products, particularly in beverages and confections, where it contributes a fresh, herbal note.

Case Studies:

- A study highlighted the synthesis of this compound from pinene derivatives, achieving high purity levels which are essential for fragrance applications (Patent CN105294402A, 2015) .

Pharmaceutical Applications

Key Applications:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, making it a potential candidate for use in pharmaceuticals aimed at treating infections.

- Anti-inflammatory Effects: Some studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases.

Case Studies:

- Research conducted on various terpenoids, including this compound, demonstrated significant antibacterial activity against several strains of bacteria, suggesting its potential as a natural preservative in pharmaceutical formulations .

Agricultural Uses

Key Applications:

- Insecticidal Properties: this compound has been identified as a natural insecticide. Its application can reduce the reliance on synthetic pesticides, promoting environmentally friendly agricultural practices.

- Plant Growth Regulation: Some studies have indicated that this compound can influence plant growth patterns, potentially serving as a natural growth regulator.

Case Studies:

- A patent described the use of fenchol derivatives in synthesizing Tschimganin analog compounds, which possess insecticidal and antibacterial properties (Patent CN106866419A, 2017) .

Chemical Synthesis

Key Applications:

- Solvent Properties: this compound is utilized as an organic solvent in various chemical processes due to its excellent solubility characteristics with different polymers and resins.

- Intermediate in Organic Synthesis: It serves as a precursor or intermediate in synthesizing more complex organic compounds.

Case Studies:

- The synthesis of fenchyl acetate from this compound has been explored for its applications in varnishes and coatings, demonstrating its versatility as a chemical building block .

Environmental Applications

Key Applications:

- Biodegradable Solvent: Due to its natural origin and biodegradability, this compound is considered an eco-friendly alternative to conventional solvents used in industrial applications.

- Pollution Reduction: Its application in formulations may contribute to reducing volatile organic compound emissions from industrial processes.

Case Studies:

Mecanismo De Acción

The mechanism of action of alpha-Fenchol involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, this compound activates FFAR2, which promotes proteolytic clearance of amyloid-beta and reduces cellular senescence in neuronal cells . This mechanism helps in ameliorating Alzheimer’s disease-like pathologies in the brain.

Comparación Con Compuestos Similares

Alpha-Fenchol is similar to other monoterpenoids such as borneol, isopinocampheol, and propargyl alcohol. it is unique in its specific scent profile and its extensive use in perfumery. Unlike borneol, which is more commonly used in traditional medicine, this compound is primarily used for its fragrance and flavor properties . Other similar compounds include endo-Fenchol, exo-Fenchol, and beta-Fenchyl alcohol .

Actividad Biológica

Alpha-fenchol, a monoterpenoid alcohol with the chemical formula CHO, is primarily found in essential oils of various plants. Its biological activities have garnered interest in pharmacological research, particularly for its potential anti-inflammatory, antioxidant, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is a bicyclic monoterpenoid characterized by its unique structure, which contributes to its biological activity. It is known for its role as a plant metabolite and is commonly used in perfumery and flavoring due to its pleasant aroma. The compound exhibits chirality, which may influence its interactions with biological systems.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. One significant study evaluated its effects on protein denaturation as a model for inflammation:

- Study Design : The anti-inflammatory effects were assessed using an albumin denaturation assay, where varying concentrations of this compound (31.25 to 1000 μg/ml) were tested.

- Results : this compound demonstrated significant inhibition of protein denaturation, with percent inhibition ranging from 180% at the lowest concentration to 1400% at the highest concentration. The IC value was determined to be 3.98 μg/ml, indicating strong anti-inflammatory activity compared to diclofenac sodium, which had an IC of 625 μg/ml .

Table 1: Inhibition of Protein Denaturation by this compound

| Concentration (μg/ml) | Percent Inhibition (%) |

|---|---|

| 31.25 | 180 |

| 62.50 | 300 |

| 125.00 | 720 |

| 250.00 | 1150 |

| 500.00 | 1350 |

| 1000.00 | 1400 |

Antioxidant Properties

This compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and enhance the antioxidant capacity of certain food products.

- Mechanism : The antioxidant activity is attributed to its ability to donate hydrogen atoms and stabilize free radicals, thereby preventing cellular damage.

- Comparative Analysis : In comparative studies with other antioxidants like tocopherols, this compound demonstrated significant efficacy, although it was less potent than some synthetic antioxidants .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound against various pathogens:

- Bacterial Inhibition : this compound has shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth effectively.

- Fungal Activity : Research indicates that this compound possesses antifungal properties as well, making it a candidate for use in food preservation and therapeutic applications.

Case Studies

- In Vitro Study on Anti-inflammatory Effects : A study published in the Panacea Journal demonstrated that this compound significantly inhibited protein denaturation in vitro, suggesting its potential role as a natural anti-inflammatory agent .

- Antioxidant Efficacy in Food Products : Another study explored the incorporation of this compound into edible oils, revealing that it enhanced the overall antioxidant capacity and stability of the oils during storage .

Propiedades

IUPAC Name |

(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-MRTMQBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1)C([C@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041205, DTXSID101014534 | |

| Record name | (-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-13-0, 14575-74-7 | |

| Record name | (-)-α-Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fenchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ108AQX3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the spectroscopic behavior of alpha-fenchol so unusual compared to other alcohols?

A1: Unlike many alcohols, this compound exhibits complex OH and OD stretching patterns in both FTIR and Raman jet spectroscopy. This complexity arises from the delocalization of the hydroxy hydrogen atom. [] This delocalization occurs via quantum tunneling between two non-equivalent yet nearly degenerate conformational states separated by a low energy barrier. [] Essentially, the hydrogen atom doesn't "choose" one conformation; it exists in both, causing the unusual spectroscopic features.

Q2: How does deuteration impact the energy differences between the torsional states in this compound?

A2: The energy difference between the torsional states in regular this compound is significantly reduced upon replacing the hydroxy hydrogen with deuterium (OH to OD). Specifically, the energy difference shrinks from 16(1) cm−1hc to 7(1) cm−1hc. [] This difference further decreases to 9(1) cm−1hc and 3(1) cm−1hc upon OH or OD stretch excitation, respectively. [] This highlights the significant impact of isotopic substitution on the tunneling dynamics in this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.